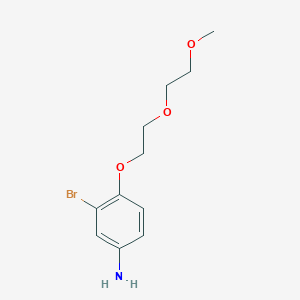

3-Bromo-4-(2-(2-methoxyethoxy)ethoxy)aniline

Descripción

Propiedades

IUPAC Name |

3-bromo-4-[2-(2-methoxyethoxy)ethoxy]aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16BrNO3/c1-14-4-5-15-6-7-16-11-3-2-9(13)8-10(11)12/h2-3,8H,4-7,13H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUHKXCFVSJZOAZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCCOC1=C(C=C(C=C1)N)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-(2-(2-methoxyethoxy)ethoxy)aniline typically involves the bromination of 4-(2-(2-methoxyethoxy)ethoxy)aniline. The reaction is carried out under controlled conditions to ensure selective bromination at the third position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or dichloromethane.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale synthesis.

Análisis De Reacciones Químicas

Types of Reactions

3-Bromo-4-(2-(2-methoxyethoxy)ethoxy)aniline undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation Reactions: The aniline group can be oxidized to form corresponding nitro or nitroso compounds.

Reduction Reactions: The compound can be reduced to form corresponding amines or other reduced derivatives.

Common Reagents and Conditions

Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) or ethanol.

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide in acidic or basic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products

Substitution: Formation of derivatives with different functional groups replacing the bromine atom.

Oxidation: Formation of nitro or nitroso derivatives.

Reduction: Formation of amines or other reduced compounds.

Aplicaciones Científicas De Investigación

Pharmaceutical Development

The compound serves as a building block in drug development due to its unique structural features. It has been investigated for:

- Anti-inflammatory properties : Similar compounds have shown efficacy in inhibiting pro-inflammatory cytokines, suggesting potential therapeutic applications in conditions like rheumatoid arthritis.

- Antimicrobial activity : Studies indicate that related compounds exhibit significant antimicrobial effects against various bacterial strains, positioning this compound as a candidate for developing new antibiotics.

Materials Science

In materials science, 3-Bromo-4-(2-(2-methoxyethoxy)ethoxy)aniline is explored for its role in synthesizing mixed ionic-electronic conductors (MIECs). These materials are crucial for applications in electronic devices due to their unique electrical properties.

Anti-inflammatory Activity

Research has demonstrated that compounds similar to this compound can inhibit cytokines involved in inflammatory responses. For instance, studies on related anilines have shown reductions in inflammation markers in animal models of arthritis.

Antimicrobial Properties

A recent study highlighted the antimicrobial efficacy of compounds with similar structures against Staphylococcus aureus and Escherichia coli. This suggests that this compound may also exhibit comparable antimicrobial activity.

Mecanismo De Acción

The mechanism of action of 3-Bromo-4-(2-(2-methoxyethoxy)ethoxy)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the 2-(2-methoxyethoxy)ethoxy group play crucial roles in binding to these targets, influencing their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparación Con Compuestos Similares

Structural and Substituent Variations

Key structural analogs differ in substituent type, position, and electronic effects:

Key Observations :

- Positional Isomerism : The 4-Bromo-3-[2-(2-methoxyethoxy)ethoxy]aniline (CAS 1698975-19-7) is a positional isomer of the target compound, differing only in bromine and substituent positions .

- Electron Effects : Trifluoromethoxy () and trimethylsilyl ethynyl () groups reduce electron density on the ring, altering reactivity in cross-coupling reactions compared to the target compound’s electron-donating polyether chain.

- Solubility : The cationic derivative () exhibits higher water solubility due to its charged ammonium group, while the target compound’s polyether chain enhances solubility in organic solvents like THF or ethyl acetate .

Physicochemical Properties

- Melting Points : Brominated anilines with bulky substituents (e.g., trifluoromethoxy in ) exhibit higher melting points than the target compound due to reduced molecular flexibility .

- Stability : The cationic derivative () is hygroscopic, requiring anhydrous storage, while the target compound is stable under ambient conditions .

Actividad Biológica

3-Bromo-4-(2-(2-methoxyethoxy)ethoxy)aniline is an organic compound that has garnered interest in the field of medicinal chemistry due to its unique structure and potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C14H19BrO5. The compound features a bromine atom at the para position of the aniline ring and multiple ether linkages that enhance its solubility and reactivity in various biological environments.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Hydrogen Bonding : The aniline moiety can form hydrogen bonds with biological targets, influencing interactions with proteins and enzymes.

- Van der Waals Interactions : The bulky ether groups may engage in van der Waals interactions, enhancing binding affinity to specific receptors.

- Electrophilic Reactivity : The presence of the bromine atom can increase electrophilic reactivity, allowing the compound to participate in biochemical reactions.

Biological Studies and Findings

Research has indicated that compounds similar to this compound exhibit notable anti-inflammatory and anticancer properties. The following table summarizes relevant findings from various studies:

| Study Reference | Biological Activity | IC50 Values (μM) | Cell Lines Tested |

|---|---|---|---|

| Anti-inflammatory | Not specified | Not specified | |

| Anticancer | 0.75 - 4.7 | L1210, CEM, HeLa | |

| Tubulin Inhibition | Not specified | K562 |

Case Study: Anticancer Activity

A specific study highlighted the anticancer potential of related compounds, demonstrating IC50 values ranging from 0.75 to 4.7 μM against various cancer cell lines such as L1210 (murine leukemia), CEM (human T-lymphoblastoid leukemia), and HeLa (human cervix carcinoma) . The mechanism involved interaction with tubulin, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.

Q & A

Basic: What are the optimized synthetic routes for preparing 3-Bromo-4-(2-(2-methoxyethoxy)ethoxy)aniline with high purity?

Answer:

The compound is typically synthesized via multi-step functionalization of aniline derivatives. A common approach involves:

Protection of the amino group : Use acetylation or trifluoroacetylation to prevent undesired side reactions during bromination or etherification .

Etherification : Introduce the 2-(2-methoxyethoxy)ethoxy substituent via nucleophilic substitution or Mitsunobu reaction, using precursors like 2-(2-methoxyethoxy)ethanol and a brominated aryl halide .

Bromination : Direct bromination at the 3-position using N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF) under controlled temperature (0–25°C) .

Deprotection : Hydrolyze the protecting group under acidic (e.g., HCl/EtOH) or basic conditions (e.g., NaOH/MeOH) .

Purification : Reverse-phase column chromatography (C18, acetonitrile/water) achieves >95% purity .

Advanced: How does the electron-donating methoxyethoxyethoxy substituent influence the reactivity of this compound in palladium-catalyzed cross-coupling reactions?

Answer:

The methoxyethoxyethoxy group acts as a strong electron-donating substituent, which:

- Enhances oxidative addition : Facilitates Pd(0) insertion into the C–Br bond by increasing electron density at the aryl ring, as observed in Suzuki-Miyaura couplings with arylboronic esters .

- Modifies regioselectivity : Directs coupling reactions to the brominated position due to steric and electronic effects, minimizing competing side reactions (e.g., debromination) .

- Affects catalyst choice : Bulky ligands like dicyclohexyl(2',4',6'-triisopropylbiphenyl)phosphine improve yields by stabilizing the Pd intermediate .

Experimental validation : Use kinetic studies (NMR monitoring) and DFT calculations to quantify electronic effects .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Answer:

- IR spectroscopy : Identify N–H stretching (~3439 cm⁻¹ for primary amine) and C–O–C ether vibrations (~1129 cm⁻¹) .

- HRMS (EI) : Confirm molecular weight (e.g., [M⁺] at m/z 290.04 for C₁₁H₁₄BrNO₃) and isotopic patterns for bromine .

- ¹H/¹³C NMR : Assign signals for the aromatic ring (δ 6.8–7.2 ppm), methoxy groups (δ 3.3–3.5 ppm), and ethyleneoxy chain (δ 3.6–4.0 ppm) .

- X-ray crystallography : Resolve crystal packing and confirm substituent positions, as demonstrated for structurally related bromoaniline derivatives .

Advanced: What strategies mitigate competing side reactions during the functionalization of the amino group in this compound?

Answer:

- Protection-deprotection : Use tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) groups to block the amine during bromination or coupling steps. Deprotect with TFA or piperidine .

- pH control : Conduct reactions in buffered solutions (pH 6–8) to prevent undesired protonation or oxidation of the amine .

- Temperature modulation : Lower reaction temperatures (0–10°C) reduce side reactions like dimerization or over-alkylation .

Case study : Schiff base formation with aldehydes (e.g., 3,4,5-trimethoxybenzaldehyde) proceeds efficiently at room temperature in methanol, avoiding side products .

Advanced: How can computational chemistry predict the regioselectivity of electrophilic substitution reactions in derivatives of this compound?

Answer:

- DFT calculations : Compute Fukui indices or electrostatic potential maps to identify nucleophilic sites. For example, the methoxyethoxyethoxy group directs electrophiles to the para position relative to the amino group .

- Molecular docking : Model interactions between the compound and enzymes (e.g., cytochrome P450) to predict metabolic sites .

- Reaction kinetics simulations : Use software like Gaussian or ORCA to compare activation energies for bromination at different positions .

Validation : Cross-reference computational results with experimental data from nitration or sulfonation reactions .

Basic: What solvent systems are optimal for recrystallizing this compound?

Answer:

- Binary mixtures : Methanol/chloroform (1:1 v/v) or acetonitrile/water (gradient elution) yield high-purity crystals .

- Temperature gradient cooling : Dissolve the compound in hot methanol (60°C) and slowly cool to 4°C to induce crystallization .

- Purity check : Monitor by HPLC (C18 column, 70:30 acetonitrile/water, UV detection at 254 nm) .

Advanced: What are the challenges in scaling up the synthesis of this compound for preclinical studies?

Answer:

- Reaction exothermicity : Control temperature during bromination using jacketed reactors to prevent runaway reactions .

- Catalyst recovery : Implement Pd scavengers (e.g., SiliaBond Thiol) to remove residual Pd from Suzuki couplings, ensuring compliance with ICH guidelines (<10 ppm) .

- Waste minimization : Use continuous flow systems for etherification steps to improve yield (>85%) and reduce solvent waste .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.